Everolimus

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Everolimus and its Mechanism of mTOR Inhibition

Introduction and Historical Context

The discovery of the mammalian target of rapamycin (mTOR) signaling pathway revolutionized understanding of cellular growth, proliferation, and metabolism regulation. mTOR, a serine/threonine-specific protein kinase, belongs to the phosphatidylinositol-3 kinase (PI3K) related kinases (PIKKs) family and functions as a central regulator for cell proliferation, growth, and survival [1] [2]. The mTOR inhibitor everolimus represents one of several rapamycin analogs (rapalogs) developed to target this pathway with improved pharmacokinetic properties. Originally discovered as natural products with antifungal properties, rapamycin and its derivatives subsequently demonstrated potent immunosuppressive and anticancer activities, leading to their development as therapeutic agents for diverse conditions including organ transplantation, cancer, and coronary restenosis [2].

This compound (RAD001) is a synthetic, orally bioavailable analog of rapamycin specifically engineered with modified physicochemical properties to enhance absorption and metabolic stability [3]. As an mTOR inhibitor, this compound has received regulatory approval for use in renal cell carcinoma, breast cancer, neuroendocrine tumors, and as an immunosuppressant in organ transplantation, establishing it as a versatile therapeutic agent targeting fundamental cellular processes [1] [4] [2].

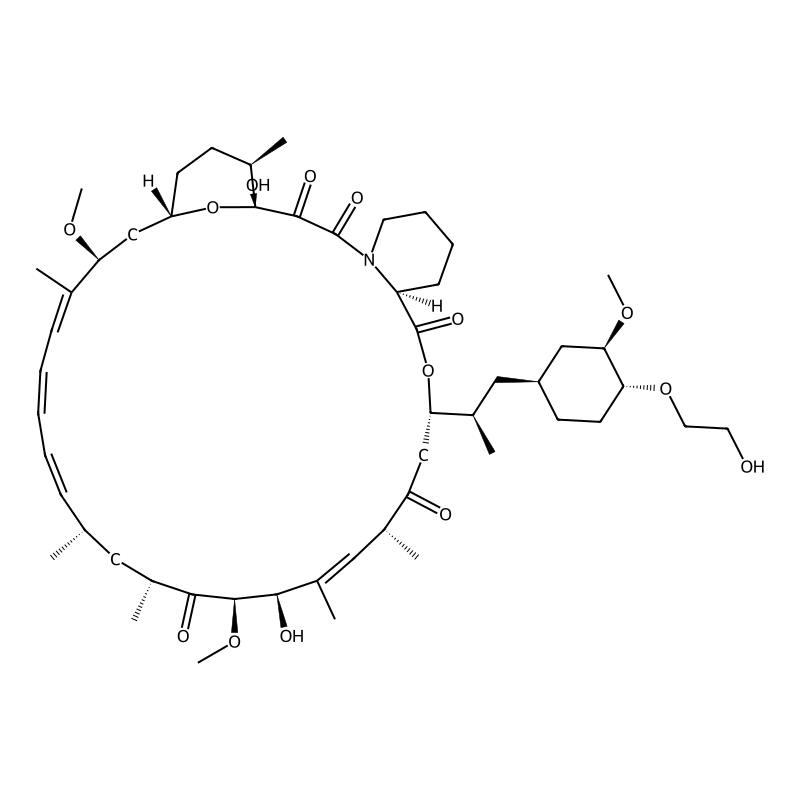

Molecular Structure and Physicochemical Properties

This compound is chemically characterized as the 40-O-(2-hydroxyethyl) derivative of sirolimus (rapamycin). This strategic structural modification at the C(40) position significantly alters its physicochemical properties and sterically modulates protein interactions [3].

- Enhanced Pharmaceutical Properties: The additional hydroxyethyl group improves oral bioavailability and metabolic stability compared to the parent compound sirolimus [3].

- Steric Influences on Binding: The C(40) modification creates steric hindrance that affects binding angles and affinities to target proteins, including FK-binding proteins and the mTOR pathway components [3].

- Differential Transport and Metabolism: Unlike sirolimus, this compound demonstrates different substrate patterns for efflux transporters and exhibits reduced susceptibility to certain metabolic degradation pathways, particularly 39-O-demethylation [3].

Mechanism of Action: mTOR Pathway Inhibition

mTOR Complexes and Cellular Signaling

mTOR functions through two distinct multi-protein complexes that regulate complementary cellular processes:

- mTOR Complex 1 (mTORC1): Composed of mTOR, raptor, mLST8, PRAS40, and DEPTOR, this complex is rapamycin-sensitive and primarily regulates cell growth, proliferation, protein synthesis, and autophagy in response to nutrients, growth factors, and cellular energy status [2].

- mTOR Complex 2 (mTORC2): Composed of mTOR, rictor, mLST8, mSin1, protor, and DEPTOR, this complex is generally considered rapamycin-insensitive and regulates cytoskeletal organization, cell survival, and metabolism through phosphorylation of AGC kinase family members including AKT, PKCα, and SGK1 [2].

The following diagram illustrates the mTOR signaling pathway and this compound mechanism:

The mTOR signaling pathway and this compound inhibition mechanism.

Molecular Mechanism of this compound Action

This compound exerts its effects through a multi-stage mechanism:

- Complex Formation with FKBP12: this compound first binds intracellularly with the FK506-binding protein 12 (FKBP12), forming a gain-of-function complex [3]. Although this compound binding to FKBP12 is approximately 3-fold weaker than sirolimus, this interaction remains crucial for subsequent mTOR inhibition [3].

- mTORC1 Inhibition: The this compound-FKBP12 complex binds directly to the FRB domain of mTOR within mTORC1, allosterically inhibiting kinase activity and preventing phosphorylation of downstream substrates including S6K1 and 4EBP1 [3] [2].

- Differential Effects on mTORC2: Unlike sirolimus, this compound demonstrates a much higher potency in inhibiting mTORC2 at clinically relevant concentrations by promoting dissociation of Rictor and Sin1 from the complex, thereby inhibiting AKT phosphorylation and downstream signaling [3].

Key Functional Consequences

The inhibition of mTOR signaling by this compound produces several critical cellular outcomes:

- Cell Cycle Arrest: this compound induces G1 phase arrest by suppressing cyclin-dependent kinase activation and retinoblastoma protein phosphorylation [4].

- Angiogenesis Inhibition: By reducing hypoxia-inducible factor 1α (HIF-1α) accumulation and subsequent vascular endothelial growth factor (VEGF) expression, this compound impairs tumor angiogenesis [4].

- Protein Synthesis Suppression: Through inhibition of S6K1 and 4EBP1 phosphorylation, this compound disrupts cap-dependent translation initiation and ribosome biogenesis [2].

- Metabolic Reprogramming: this compound stimulates mitochondrial oxidation, contrasting with sirolimus which inhibits this process, highlighting important toxicodynamic differences between these related compounds [3].

- Enhanced Apoptotic Sensitivity: this compound can sensitize tumor cells to DNA damage-induced apoptosis through inhibition of p21 translation [4].

Quantitative Pharmacological Properties

Pharmacokinetic Profile

This compound demonstrates distinct pharmacokinetic properties that influence its clinical application:

Table 1: Comparative Pharmacokinetic Properties of this compound and Sirolimus

| Parameter | This compound | Sirolimus |

|---|---|---|

| Time to peak concentration (tmax) | 1–2 hours | ~2 hours |

| Time to steady state | ~4 days | ~6 days |

| Systemic bioavailability | 16% (rats)* | 10-15% (humans) |

| Elimination half-life | 28 ± 7 hours | 62 ± 16 hours |

| Metabolism | Hepatic (CYP3A4), hydroxylation at multiple sites | Hepatic (CYP3A4), predominant 39-O-demethylation |

| Excretion (feces) | ~80% | ~91% |

| Excretion (urine) | ~5% | ~2% |

| Dosing frequency | Twice daily | Once daily |

| Loading dose | Not recommended | Recommended |

*Absolute bioavailability in humans has not been determined due to lack of IV formulation [3].

Pharmacodynamic Differences from Sirolimus

Despite structural similarities, this compound exhibits several distinct pharmacodynamic properties:

Table 2: Pharmacodynamic Comparison of this compound and Sirolimus

| Characteristic | This compound | Sirolimus |

|---|---|---|

| FKBP12 binding affinity | ~3-fold weaker | Stronger binding |

| mTORC1 inhibition | Potent | Potent |

| mTORC2 inhibition | Significant at clinical concentrations | Limited |

| Effect on neuronal metabolism | Antagonizes CNI negative effects | Enhances CNI negative effects |

| Mitochondrial oxidation | Stimulates | Inhibits |

| Vascular inflammation | Greater reduction | Less reduction |

| Major metabolic reactions | Hydroxylation at C(11), C(12), C(14), C(46), C(25), C(24) | 39-O-demethylation |

Experimental Methodologies for mTOR Inhibition Studies

Molecular Docking and Virtual Screening

Computational approaches provide powerful tools for studying this compound-mTOR interactions:

- Protein Structure Preparation: The mTOR target protein structure (PDB ID: 4JSX) is prepared by removing water molecules and ions, followed by protonation, addition of missing atoms, and energy minimization using force fields such as OPLS3e [5].

- Ligand Preparation: this compound structure is imported and prepared at physiological pH (7.4 ± 1.0) using tools like LigPrep, with conformational sampling performed using distance geometry methods appropriate for macrocyclic molecules [5].

- Virtual Screening Workflow: Implementation of hierarchical screening using HTVS (high-throughput virtual screening), SP (standard precision), and XP (extra precision) docking protocols to identify compounds with favorable binding modes [5].

- Binding Affinity Assessment: Calculation of binding free energies using MM-GBSA (Molecular Mechanics Generalized Born Surface Area) approaches to quantify interaction strengths [5].

The following diagram illustrates the virtual screening workflow:

Computational workflow for virtual screening of mTOR inhibitors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the stability and dynamics of this compound-mTOR complexes:

- System Setup: The this compound-mTOR complex is solvated in explicit water models (TIP3P) with addition of ions to neutralize system charge and simulate physiological conditions [5].

- Simulation Protocol: Implementation of multi-step equilibration including energy minimization, gradual heating to 300K, and equilibration under NPT ensemble before production simulations [5].

- Trajectory Analysis: Calculation of key parameters including:

- RMSD (Root Mean Square Deviation): Assesses structural stability over time

- RMSF (Root Mean Square Fluctuation): Identifies regions of flexibility

- Rg (Radius of Gyration): Measures structural compactness

- SASA (Solvent Accessible Surface Area): Evaluates surface accessibility [5]

- Binding Free Energy Calculations: Utilization of MM-PBSA/GBSA (Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area) methods to compute interaction energies from simulation trajectories [5] [6].

In Vitro Validation Assays

Cell-based assays provide functional validation of mTOR inhibition:

- mTOR Pathway Activity Assessment: Western blot analysis of phosphorylation status of downstream effectors including S6K1 (Thr389), 4EBP1 (Thr37/46), and AKT (Ser473) following this compound treatment [1].

- Cellular Proliferation Assays: Measurement of anti-proliferative effects using assays such as MTT or CellTiter-Glo in cancer cell lines, with typical this compound IC50 values in the low nanomolar range [4].

- Cell Cycle Analysis: Flow cytometric assessment of DNA content to determine cell cycle distribution following this compound exposure, typically demonstrating G1-phase arrest [4].

- Angiogenesis Assays: In vitro tube formation assays using human umbilical vein endothelial cells (HUVECs) to evaluate anti-angiogenic effects [4].

Research Applications and Clinical Implications

Oncological Applications

This compound has demonstrated significant efficacy in several cancer types:

- Renal Cell Carcinoma: this compound inhibits HIF-1α accumulation, reducing expression of pro-angiogenic factors including VEGF, PDGF-β, and TGF-α, whose production is dysregulated due to VHL tumor suppressor loss [4].

- Breast Cancer: this compound in combination with exemestane improves outcomes in hormone receptor-positive, HER2-negative advanced breast cancer following aromatase inhibitor failure [1].

- Neuroendocrine Tumors: this compound demonstrates antiproliferative effects in pancreatic and gastrointestinal neuroendocrine tumors by disrupting mTOR-mediated growth and metabolic signaling [1].

Emerging Research Applications

Recent investigations have identified novel potential applications for this compound:

- Antifungal Therapy: this compound demonstrates promising in vitro activity against Sporothrix brasiliensis (MIC: 0.5 µg/mL), suggesting potential repurposing for sporotrichosis treatment [7].

- Neurodegenerative Disorders: Preclinical evidence suggests potential benefits in conditions including Alzheimer's disease through modulation of neuronal metabolism and protein aggregation [1].

- Lysosomal Storage Disorders: Computational studies indicate potential applications in lysosomal disorders through interaction with lysosomal membrane proteins [6].

Conclusion and Future Perspectives

References

- 1. Cellular and molecular effects of the mTOR inhibitor this compound [pubmed.ncbi.nlm.nih.gov]

- 2. - Wikipedia mTOR inhibitors [en.wikipedia.org]

- 3. and Sirolimus in Transplantation-Related but Different... This compound [pmc.ncbi.nlm.nih.gov]

- 4. of Mechanism in renal cell carcinoma of action this compound [link.springer.com]

- 5. Virtual screening and molecular dynamics simulation study of ... [pmc.ncbi.nlm.nih.gov]

- 6. Drug-like screening, molecular docking ... [link.springer.com]

- 7. Drug to genome to drug: a computational large-scale ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Everolimus-FKBP-12 Binding and Immunophilin Complex Mechanism

Introduction and Molecular Overview

Everolimus (RAD001) represents a clinically significant mTOR inhibitor belonging to the rapalog class of targeted therapeutic agents. As a semi-synthetic derivative of sirolimus (rapamycin), this compound has gained substantial importance in oncology, transplantation medicine, and cardiology due to its potent immunosuppressive and antiproliferative properties. The compound features a stable 2-hydroxyethyl chain substitution at position C-40, which significantly enhances its bioavailability and tissue penetration compared to earlier rapalogs [1] [2]. The core mechanism of this compound centers on its unique interaction with the intracellular immunophilin FKBP-12, forming a complex that potently inhibits mTOR signaling—a central regulator of cell growth, proliferation, and survival.

The mTOR kinase exists in two distinct multiprotein complexes (mTORC1 and mTORC2) that integrate inputs from nutrient availability, growth factors, and cellular energy status to coordinate anabolic processes. mTORC1, which this compound preferentially inhibits, regulates key cellular functions including protein synthesis, lipid biogenesis, and autophagy through phosphorylation of downstream effectors such as S6K1 and 4E-BP1 [2] [3]. Dysregulation of the mTOR pathway occurs frequently in human malignancies, making it an attractive therapeutic target. The discovery that this compound binds FKBP-12 to form an inhibitory complex that specifically targets mTOR has opened new avenues for targeted cancer therapy and immunosuppression, with current FDA approvals encompassing renal cell carcinoma, HR+HER2- breast cancer, pancreatic neuroendocrine tumors, and transplant rejection prophylaxis [4] [2].

Molecular Mechanism of FKBP-12 Binding and mTOR Inhibition

Structural Basis of this compound-FKBP-12 Interaction

The molecular interaction between this compound and FKBP-12 represents a critical initial step in the mechanism of action. FKBP-12 (FK506-binding protein 12) is a cytoplasmic immunophilin with peptidyl-prolyl isomerase activity that functions as a regulatory protein for several intracellular processes. This compound binds with high affinity to FKBP-12 through formation of a composite surface that subsequently interacts with the FRB domain of mTOR. Structural analyses reveal that this interaction creates a steric blockade that prevents mTOR from phosphorylating its downstream substrates, effectively halting cell cycle progression from G1 to S phase [1] [2] [5].

The this compound-FKBP-12 complex exhibits exceptional specificity for mTOR, with an binding affinity in the low nanomolar range (IC~50~ of 1.6-2.4 nM in cell-free assays) [6]. This interaction does not affect the phosphatase activity of calcineurin, distinguishing this compound from tacrolimus and cyclosporine which operate through different immunophilin interactions [5]. The formation of this ternary complex disrupts the normal assembly and function of mTORC1, particularly impacting its ability to phosphorylate key substrates including S6K1 and 4E-BP1, which are essential for ribosomal biogenesis and cap-dependent translation initiation [3].

Downstream Consequences of mTOR Inhibition

The inhibition of mTORC1 by the this compound-FKBP-12 complex initiates a cascade of molecular events that collectively suppress cell growth and proliferation:

Translation inhibition: Reduction in S6K1 phosphorylation diminishes ribosomal S6 protein phosphorylation, impairing translation of 5' oligopyrimidine tract mRNAs encoding components of the translational machinery [3]

Cell cycle arrest: Dephosphorylation of 4E-BP1 prevents release of eIF4E, inhibiting cap-dependent translation of growth-promoting mRNAs including cyclins D1 and D3, c-myc, and other G1-S phase transition regulators [3]

Metabolic reprogramming: mTORC1 inhibition alters cellular metabolism through modulation of HIF-1α and SREBP, reducing glycolytic flux and lipid synthesis in tumor cells [7] [8]

Autophagy induction: Release of the inhibitory effect of mTORC1 on ULK1 complex promotes autophagy, contributing to the compound's cytotoxic effects [2]

Table 1: Quantitative Binding Affinities of this compound and Related Compounds

| Compound | Target | Binding Affinity (IC~50~) | Cellular Activity |

|---|---|---|---|

| This compound | FKBP-12 | 1.6-2.4 nM [6] | mTORC1 inhibition at nanomolar concentrations |

| Ridaforolimus | FKBP-12 | 0.2 nM (HT-1080 cells) [6] | Similar mTOR inhibition profile to rapamycin |

| Sirolimus | FKBP-12 | Low nanomolar range [5] | Prototype mTOR inhibitor |

| Zotarolimus | FKBP-12 | 2.8 nM [6] | Primarily used in drug-eluting stents |

Visualization 1: Molecular mechanism of this compound-FKBP-12 complex formation and downstream mTORC1 inhibition. The this compound-FKBP-12 complex binds to mTORC1, preventing phosphorylation of downstream targets S6K1 and 4E-BP1, ultimately inhibiting translation and cell cycle progression.

Quantitative Data and Binding Parameters

Biochemical Characterization of this compound-FKBP-12-mTOR Interaction

Comprehensive biochemical analyses have quantified the binding parameters and functional consequences of this compound-FKBP-12 complex formation. The affinity of this compound for FKBP-12 places it among the most potent rapalogs, with slight modifications to the rapamycin structure optimizing its pharmaceutical properties while maintaining high target affinity [2] [6]. The table below summarizes key quantitative parameters associated with this compound binding and functional activity:

Table 2: Experimentally Determined Functional Parameters of this compound

| Parameter | Value | Experimental Context | Reference |

|---|---|---|---|

| FKBP-12 binding IC~50~ | 1.6-2.4 nM | Cell-free assay | [6] |

| Cellular growth inhibition IC~50~ | 0.5 μM | This compound-sensitive cancer cell lines | [9] |

| Met kinase inhibition IC~50~ | >10 μM | In vitro kinase assay | [9] |

| Tumor volume reduction | >50% | Xenograft models with combination therapy | [7] |

| 6-month PFS rate | 45% | Refractory osteosarcoma with sorafenib combination | [7] |

| Median PFS improvement | 4.1 to 10.6 months | BOLERO-2 trial (exemestane ± this compound) | [4] |

The functional consequences of this compound-FKBP-12 complex formation extend beyond direct mTOR inhibition. Research has revealed that this complex disrupts the interaction between FKBP-12 and Met receptor tyrosine kinase, identifying an additional mechanism contributing to this compound efficacy [9]. This disruption reduces Met phosphorylation independently of mTOR inhibition, demonstrating the multifaceted nature of this compound activity. Importantly, this compound does not directly inhibit Met kinase activity (IC~50~ >10 μM), but rather modulates Met signaling through protein-protein interaction interference [9].

Experimental Assessment Methodologies

Biochemical and Cellular Assays for Evaluating this compound-FKBP-12 Interactions

Robust experimental methodologies have been developed to characterize this compound-FKBP-12 binding and its functional consequences:

Immunoprecipitation and Western Blotting: Co-immunoprecipitation of Met and FKBP-12 from this compound-treated and untreated cell lysates demonstrates that this compound treatment reduces FKBP-12 association with Met. Subsequent Western blotting with anti-FKBP-12 antibody quantifies this interaction, with statistical significance typically evaluated by Student's t-test [9]

Immunofluorescence Analysis: Visualization of intracellular localization and co-localization of Met and FKBP-12 in this compound-sensitive cells (e.g., 786-O renal carcinoma cells). This technique reveals partial co-localization in juxtamembrane regions under basal conditions that diminishes with this compound treatment [9]

In Vitro Kinase Assays: Assessment of direct kinase inhibition using purified Met tyrosine kinase domains (both wild-type and mutant variants). This compound shows no direct inhibition of Met kinase activity (IC~50~ >10 μM), while specific Met inhibitors like PHA665752 demonstrate potent inhibition (IC~50~ values ranging from 0.0185 to 7.92 μM depending on Met variant) [9]

Cell Proliferation/Survival Assays: Evaluation of this compound sensitivity across various cancer cell lines (renal, breast, lung). Sensitive cell lines typically show IC~50~ values ≤0.5 μM with statistically significant reduction in cell density (P<0.0001) [9] [3]

Computational and Molecular Dynamics Approaches

Advanced computational methods provide structural insights into the this compound-FKBP-12-mTOR interaction:

Molecular Docking Analysis: Prediction of FKBP-12 interaction with Met kinase domain N-lobe based on structural homology with TGFβI and Alk2 kinases, which share phylogenetic proximity with Met [9]

Molecular Dynamics Simulation: Assessment of stability and specific interactions within the FKBP-12/Met complex, confirming stable binding interfaces that are disrupted by this compound [9]

siRNA Silencing Experiments: Functional validation using siRNA targeting mTOR complex components (mTOR, Raptor, Rictor) confirms that this compound-mediated Met phosphorylation inhibition occurs independently of mTOR blockade [9]

Visualization 2: Experimental workflow for assessing this compound-FKBP-12 interactions. Methodologies span biochemical, cellular, and computational approaches to comprehensively characterize binding parameters and functional consequences.

Therapeutic Implications and Clinical Applications

Anticancer Mechanisms and Efficacy Data

The targeted inhibition achieved through this compound-FKBP-12 complex formation translates to significant clinical efficacy across multiple cancer types:

HR+HER2- Metastatic Breast Cancer: The BOLERO-2 trial demonstrated that this compound combined with exemestane significantly improved progression-free survival compared to exemestane alone (median PFS 10.6 vs. 4.1 months; HR 0.43, P<0.0001) in patients who had progressed on prior endocrine therapy [4]. This combination represents a cornerstone treatment in this setting.

Renal Cell Carcinoma: this compound extends progression-free survival in VEGF-refractory disease (4.9 vs. 1.9 months with placebo; P<0.001), leading to its approval as a standard second-line option [10].

Malignant Bone Tumors: Preclinical data indicates this compound synergizes with multiple agents (sorafenib, zoledronic acid, doxorubicin) achieving >50% tumor volume reduction and metastasis suppression in xenograft models [7].

The antitumor effects of this compound extend beyond direct cytostatic activity to include modulation of the tumor microenvironment. This compound demonstrates anti-angiogenic properties through reduction of VEGF production and exhibits bone-protective effects by inducing osteoclast apoptosis (62% increase, p<0.01) and improving bone microarchitecture in preclinical models [7].

Immunosuppressive Mechanisms and Applications

The immunosuppressive properties of this compound, derived from its FKBP-12 binding and mTOR inhibition, have been leveraged in transplantation medicine:

T-cell Proliferation Inhibition: The this compound-FKBP-12 complex suppresses cytokine-driven T-cell proliferation by blocking IL-2-mediated signal transduction, preventing cell cycle progression from G1 to S phase without affecting calcineurin activity [5]

Regulatory T-cell Modulation: mTOR inhibition promotes expansion of immunosuppressive regulatory T cells (Tregs), which can be counteracted by combination with metronomic cyclophosphamide to enhance antitumor immunity [10]

Dendritic Cell Effects: this compound treatment enhances expression of inhibitory immune checkpoint molecules (CTLA-4, PD-L1, BTLA, VISTA, LAG-3) on monocyte-derived dendritic cells, promoting a tolerogenic phenotype that may benefit autoimmune disorder treatment [1]

Resistance Mechanisms and Combinatorial Strategies

Molecular Pathways of Resistance

Clinical efficacy of this compound is often limited by the development of resistance through multiple molecular mechanisms:

Met Activation: Aberrant Met activation sustains this compound resistance, with pharmacological Met inhibition or RNA silencing restoring sensitivity (P<0.01) in resistant models [9]

AKT/MAPK Pathway Reactivation: Compensatory activation of AKT and MAPK signaling pathways occurs through mTORC2-mediated or RTK-driven mechanisms, bypassing mTORC1 inhibition [8] [3]

Metabolic Reprogramming: Resistant cells demonstrate increased dependency on mitochondrial oxidative phosphorylation, creating a therapeutic vulnerability that can be targeted with mitochondrial inhibitors [8]

FKBP-12 Expression Alterations: Reduced FKBP-12 expression or mutations can diminish this compound efficacy by impairing formation of the inhibitory complex [2]

Novel Therapeutic Combinations

Innovative combination strategies have been developed to overcome resistance and enhance this compound efficacy:

Dual mTORC1/mTORC2 Inhibition: Agents like OSI-027 or RapaLink-1 (which combines rapamycin with an mTOR kinase inhibitor) provide more comprehensive mTOR pathway suppression [7] [2]

Met-Targeted Combinations: Co-treatment with Met inhibitors (PHA665752) in this compound-resistant xenograft models significantly reduces tumor growth and improves survival (combination vs control P=0.0005) [9]

Mitrial Metabolism Targeting: ONC201/TIC10, which inhibits oxidative phosphorylation and activates mitochondrial protease ClpP, demonstrates synergistic activity with this compound in resistant ER+ breast cancer models [8]

Immunotherapy Combinations: Metronomic cyclophosphamide counteracts this compound-induced Treg expansion, potentially enhancing antitumor immunity in renal cell carcinoma [10]

Table 3: Experimental Combinations to Overcome this compound Resistance

| Combination Agent | Mechanism | Experimental Context | Outcome |

|---|---|---|---|

| PHA665752 | Met inhibitor | This compound-resistant xenografts | Significant survival advantage (P=0.0005) [9] |

| ONC201/TIC10 | Mitochondrial metabolism inhibitor | ER+ breast cancer resistant cells | Synergistic growth inhibition in 2D/3D models [8] |

| Metronomic cyclophosphamide | Treg depletion | Metastatic RCC clinical trial | Aims to increase PFS at 4 months from 50% to 70% [10] |

| Sorafenib | Multi-kinase inhibitor | Refractory osteosarcoma | 45% 6-month PFS rate in phase II trials [7] |

Conclusion and Future Directions

The precise molecular interaction between this compound and FKBP-12 represents a paradigm for targeted therapy, demonstrating how small molecule-immunophilin complexes can achieve selective pathway inhibition with substantial clinical impact. Ongoing research continues to refine our understanding of this mechanism and explore new therapeutic applications. Future developments will likely focus on several key areas:

Novel Delivery Systems: Bone-targeted nanoparticle delivery approaches to improve intratumoral bioavailability, which currently remains low (<20% of plasma levels) in bone tumors [7]

Biomarker Development: Identification of predictive biomarkers for patient selection, including FKBP-12 expression levels, Met activation status, and mitochondrial function parameters [9] [8]

Next-Generation Inhibitors: Dual-target inhibitors such as RapaLink-1 that address resistance mechanisms through combined mTORC1 and mTORC2 inhibition [7] [2]

Dynamic Treatment Scheduling: Adaptive therapy approaches based on real-time monitoring of resistance development and tumor microenvironment evolution [10]

References

- 1. This compound treatment enhances inhibitory immune ... [sciencedirect.com]

- 2. Recent advances and limitations of mTOR inhibitors in the ... [cancerci.biomedcentral.com]

- 3. Effectiveness and molecular interactions of the clinically active ... [breast-cancer-research.biomedcentral.com]

- 4. This compound in the Treatment of Metastatic Breast Cancer [pmc.ncbi.nlm.nih.gov]

- 5. sirolimus [TUSOM | Pharmwiki] [tmedweb.tulane.edu]

- 6. FKBP antagonist | FKBP inhibitor [selleckchem.com]

- 7. The role of this compound in malignant bone tumor therapy [pmc.ncbi.nlm.nih.gov]

- 8. ONC201/TIC10 enhances durability of mTOR inhibitor ... [elifesciences.org]

- 9. This compound induces Met inactivation by disrupting the ... [pmc.ncbi.nlm.nih.gov]

- 10. Phase I-II study of this compound and low-dose oral ... [pmc.ncbi.nlm.nih.gov]

Experimental Evidence of Selectivity and Limitations

The distinct effects of mTORC1-selective versus dual mTORC1/2 inhibition have been demonstrated in various experimental models, particularly in studies of Adult T-cell Leukemia (ATL) and intervertebral disc disease.

Comparative Preclinical Studies in ATL

Research on ATL cell lines revealed critical functional differences between everolimus and dual mTOR inhibitors [1].

| Compound | Type | Effect on Cell Proliferation | Effect on Apoptosis | Key Mechanistic Findings |

|---|---|---|---|---|

| This compound | mTORC1 inhibitor | Limited, cytostatic effect [1] | Did not induce apoptosis [1] | Inhibits phospho-S6K; does not inhibit phospho-Akt (Ser473) [1] |

| PP242 / AZD8055 | Dual mTORC1/2 inhibitor | Strongly inhibited [1] | Induced apoptosis [1] | Inhibits phospho-S6K and phospho-Akt (Ser473) [1] |

| AZD8055 (in vivo) | Dual mTORC1/2 inhibitor | More significant tumor growth inhibition vs. This compound [1] | - | Superior efficacy in ATL xenograft models [1] |

Supporting Evidence from Non-Cancer Research

A study on human intervertebral disc cells reinforced that the protective effects of mTORC1 inhibitors like this compound depend on Akt activity and autophagy induction, a mechanism that dual mTOR inhibitors cannot replicate [2]. This demonstrates that the consequences of mTORC1 selectivity are consistent across different biological contexts.

Detailed Experimental Protocols

To investigate mTOR inhibitor selectivity in a research setting, the following key methodologies can be employed.

Assessing mTOR Pathway Inhibition via Western Blot

This protocol is fundamental for confirming the molecular selectivity of inhibitors [1] [3].

- Cell Treatment: Seed cells (e.g., ATL or lymphoma cell lines like ED-40515(-) or Jeko-1) in 6-well plates at a density of 3-5 x 10⁵ cells/well. The next day, supplement the media with the inhibitor (e.g., 10 nM this compound) or a vehicle control (DMSO). Incubate for a specified period, typically 24 hours [1] [3].

- Protein Extraction: Rinse cells twice with ice-cold PBS. Scrape and lyse the cells in a suitable lysis buffer (e.g., Giordano buffer: 50 mM Tris-HCl pH=7.4, 250 mM NaCl, 0.1% Triton X-100, 5 mM EDTA) supplemented with phosphatase and protease inhibitors [1].

- Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies overnight at 4°C [1].

- Key Antibodies for Selectivity:

- Expected Outcome: this compound treatment should show a strong reduction in phospho-S6 but no reduction in phospho-Akt (Ser473). Dual inhibitors like PP242 will reduce both [1].

Cell Proliferation and Viability Assays

These functional assays determine the cytostatic versus cytotoxic effects of the inhibitors [1] [3].

- Cell Seeding: Seed cells in triplicate in 96-well plates at optimized densities (e.g., 2,000-6,000 cells/well depending on the line) [1].

- Drug Application: The next day, supplement the medium with a range of inhibitor concentrations (e.g., 1 nM to 10 µM) or vehicle control.

- Viability Measurement: After 5-7 days, determine the number of viable cells using a cell viability assay like CellTiter-Blue [1]. Alternatively, a tritiated thymidine (³H-TdR) incorporation assay can be used to measure proliferation directly by pulsing cells for 18 hours before harvesting [3].

- Data Analysis: Calculate the percentage of inhibition relative to the control. The synergistic score for drug combinations can be calculated using models like the Excess over Bliss [4].

Analysis of Apoptosis and Cell Cycle

This flow cytometry-based protocol helps distinguish between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects [1].

- Cell Treatment: Culture 0.5 x 10⁶ cells with various concentrations of the inhibitor (e.g., this compound vs. a dual inhibitor) for 48 hours [1] [3].

- Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells indicate early apoptosis, while Annexin V/PI-double positive cells indicate late apoptosis/necrosis [3].

- Expected Outcome: this compound typically shows minimal induction of apoptosis, while dual mTOR inhibitors show a significant increase in Annexin V-positive cells [1].

Clinical Translation and Proof of Concept

The selectivity of this compound has been translated into clinical efficacy, particularly in hematological malignancies, providing proof-of-concept for mTORC1 targeting.

| Clinical Context | Study Design | Key Efficacy Findings | Reference to Mechanism |

|---|---|---|---|

| Relapsed T-cell Lymphoma (Phase II) | 16 patients, this compound 10 mg daily [5] | ORR: 44%; Median PFS: 4.1 months [5] | In vitro: this compound inhibited T-cell proliferation and phospho-S6 without Akt activation [5] |

| Relapsed Aggressive NHL (Phase II) | 77 patients, this compound 10 mg daily [3] | ORR: 30%; Median DR: 5.7 months [3] | Ex vivo: this compound inhibited phospho-S6 and 4E-BP1 in lymphoma cell lines [3] |

Future Directions and Combination Strategies

A key limitation of mTORC1-selective inhibition is the potential for Akt activation via the loss of a negative feedback loop from mTORC1 to PI3K/Akt, which may lead to drug resistance [1] [6]. This has spurred the development of two main strategies, illustrated in the diagram below.

Figure 2: Strategies to overcome feedback resistance from selective mTORC1 inhibition.

- Next-Generation Dual mTORC1/mTORC2 Inhibitors: Compounds like AZD8055 and PP242 target the ATP-binding site of mTOR, inhibiting both complexes simultaneously. They demonstrate superior pro-apoptotic and anti-tumor activity in preclinical ATL models compared to this compound [1].

- Vertical Pathway Inhibition Combinations: Combining this compound with inhibitors targeting upstream nodes (like IGF1R or PI3K) can prevent the compensatory Akt activation and create a synergistic effect, as identified in synthetic lethality screens for cancers like uveal melanoma [4].

References

- 1. Dual inhibition of the mTORC1 and mTORC2 signaling ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of mTORC1 but not mTORC2 ... [sciencedirect.com]

- 3. A phase II trial of the oral mTOR inhibitor this compound in ... [pmc.ncbi.nlm.nih.gov]

- 4. Novel Treatments of Uveal Melanoma Identified with a ... [pmc.ncbi.nlm.nih.gov]

- 5. The mTORC1 inhibitor this compound has antitumor activity in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances and limitations of mTOR inhibitors in the ... [cancerci.biomedcentral.com]

Everolimus structure-activity relationship 40-O-(2-hydroxyethyl) sirolimus derivative

Structural Modification and Physicochemical Consequences

The core structural difference between everolimus and sirolimus is the addition of a 2-hydroxyethyl group at the C(40) oxygen position [1] [2] [3]. This alteration is summarized in the table below.

| Feature | Sirolimus (Rapamycin) | This compound (40-O-(2-hydroxyethyl) derivative) |

|---|---|---|

| Chemical Modification | Parent compound | C(40) -O-(2-hydroxyethyl) addition [1] |

| Key Physicochemical Result | Higher lipophilicity | Increased water solubility [4] [5] |

| FKBP-12 Binding Affinity | ~3-fold stronger binding [1] | ~3-fold weaker binding [1] |

This single change has several direct consequences:

- Enhanced Polarity and Solubility: The hydroxyethyl group introduces a polar terminus, making this compound more hydrophilic than sirolimus. This facilitated the development of oral formulations [5].

- Steric Hindrance and Altered Protein Interactions: The hydroxyethyl group sterically alters how this compound interacts with proteins. This is the primary reason for its weaker binding affinity to FKBP-12 and different interactions with drug metabolizing enzymes and transporters [1].

Pharmacodynamic and Mechanistic Implications

Despite sharing the same core mechanism of mTOR inhibition, the structural difference leads to distinct biological effects.

The following diagram illustrates the shared and distinct pathways affected by sirolimus and this compound.

The key differential effects are:

- Differential mTOR Complex Inhibition: While both drugs primarily inhibit mTORC1, this compound demonstrates a much higher potency in inhibiting the mTORC2 complex at clinically relevant concentrations. This leads to more effective inhibition of AKT phosphorylation, which may contribute to better outcomes in preventing chronic allograft rejection [1].

- Distinct Effects on Cell Metabolism: In neuronal and kidney cells, this compound antagonizes the negative effects of calcineurin inhibitors on mitochondrial metabolism. In contrast, sirolimus enhances these toxic effects. Furthermore, this compound stimulates mitochondrial oxidation, which sirolimus inhibits [1] [6].

Pharmacokinetic and Metabolic Differences

The structural modification was successful in achieving improved pharmacokinetic properties, as detailed in the following table compiled from comparative data [1].

| Pharmacokinetic Parameter | Sirolimus | This compound |

|---|---|---|

| Systemic Bioavailability | ~14-15% (humans) [1] | Higher than sirolimus (rats: 16% vs 10%); human absolute bioavailability not determined [1] |

| Time to Peak Concentration (t~max~) | ~2 hours [1] | 1-2 hours [1] |

| Elimination Half-life | ~62 hours [1] | ~28 hours [1] |

| Time to Steady State | ~6 days [1] | ~4 days [1] |

| Dosing Frequency | Once daily [1] | Twice daily [1] |

| Loading Dose | Recommended [1] | Not recommended [1] |

| Major Metabolism | Extensive 39-O-demethylation [1] | Hydroxylation at multiple sites (C11, C12, etc.); minimal demethylation [1] |

| Intrinsic Clearance | Higher [1] | ~2.7-fold lower than sirolimus [1] |

The C40 hydroxyethyl group makes this compound a poorer substrate for intestinal efflux transporters like P-glycoprotein and significantly alters its interaction with cytochrome P450 (CYP) enzymes, particularly CYP3A4 [1] [5]. This results in a different metabolite profile and a slower rate of metabolism for this compound compared to sirolimus [1].

Experimental Evidence and Research Methodologies

Key experimental findings on the SAR of this compound are derived from specific methodologies.

In Vivo Models for Toxicity and Distribution

Objective: To compare the effects of sirolimus and this compound on cyclosporine-induced toxicity and study their tissue distribution [6].

- Protocol:

- Animal Model: Two-week-old Wistar rats are allocated into treatment groups (e.g., control, cyclosporine alone, sirolimus alone, this compound alone, cyclosporine+sirolimus, cyclosporine+this compound) [6].

- Dosing: Drugs are administered by oral gavage for 4-7 days. Example doses are cyclosporine (10 mg/kg/day) and mTOR inhibitors (3 mg/kg/day) [6].

- Metabolic Analysis: After sacrifice, brain tissue extracts are analyzed using multinuclear Magnetic Resonance Spectroscopy (MRS) to quantify metabolic changes (e.g., glutamate, GABA, lactate) related to mitochondrial function [6].

- Tissue Distribution: Drug concentrations in blood, whole brain tissue, and isolated brain mitochondria are quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) [6].

- Key Findings: This study demonstrated that this compound, unlike sirolimus, antagonized cyclosporine-induced inhibition of mitochondrial metabolism. Pharmacokinetic data showed that co-administration with this compound decreased cyclosporine concentration in the brain, while this compound itself could distribute into mitochondria [6].

In Vitro Models for mTOR Signaling

Objective: To compare the potency of sirolimus and this compound on mTORC1 and mTORC2 signaling in human cells [1].

- Protocol:

- Cell Culture: Primary human aortic endothelial cells are stimulated (e.g., with HLA I) to activate the mTOR pathway [1].

- Drug Treatment: Cells are treated with equi-effective concentrations of sirolimus and this compound, calculated based on typical clinical trough blood levels [1].

- Pathway Analysis: The effects are analyzed via Western blotting or similar techniques to detect phosphorylation levels of key downstream targets:

- mTORC1 activity: Phosphorylation of p70S6K and S6RP.

- mTORC2 activity: Phosphorylation of AKT and the integrity of the mTORC2 complex (dissociation of Rictor and Sin1) [1].

- Key Findings: At clinically relevant concentrations, this compound was significantly more effective than sirolimus at inhibiting mTORC2 activation and subsequent AKT phosphorylation [1].

Conclusion

The 40-O-(2-hydroxyethyl) modification in this compound is a critical determinant of its clinical profile. It results in:

- Improved pharmacokinetics, including a shorter half-life and different metabolic profile.

- Distinct pharmacodynamics, notably a greater potency against mTORC2.

- A more favorable interaction with calcineurin inhibitors, mitigating their toxic effects on cellular metabolism.

These differences underscore the importance of subtle structural changes in drug development and justify the clinical use of this compound in settings where sirolimus may be less optimal.

References

- 1. and this compound in Transplantation-Related but Different... Sirolimus [pmc.ncbi.nlm.nih.gov]

- 2. The role of this compound in liver transplantation | CEG [dovepress.com]

- 3. This compound: a review of its pharmacologic properties and ... [journals.seedmedicalpublishers.com]

- 4. This compound [en.wikipedia.org]

- 5. Clinical Pharmacokinetics of this compound | Clinical Pharmacokinetics [link.springer.com]

- 6. Sirolimus, but not the structurally related RAD (this compound ... [pmc.ncbi.nlm.nih.gov]

Everolimus pharmacokinetics half-life metabolism CYP3A4

Everolimus Pharmacokinetic Parameters

| Parameter | Value/Range | Conditions & Notes |

|---|---|---|

| Oral Bioavailability | ~14% [1] | Lower than sirolimus (20%) due to P-gp efflux [2] [1]. |

| Time to Cmax (Tmax) | 1 - 2 hours [2] [1] | Rapid absorption post oral dose. |

| Apparent Volume of Distribution (Vd) | 342 ± 107 L (Range: 128-589 L) [1] | Extensive tissue distribution. |

| Elimination Half-Life (t₁/₂) | 18 - 35 hours [1] | Allows for once-daily dosing. |

| Primary Metabolic Enzymes | CYP3A4, CYP3A5, CYP2C8 [2] | CYP3A4 is the major isoform. |

| Transport Protein | P-glycoprotein (P-gp) [2] [3] | Impacts absorption and distribution. |

| Route of Excretion | <10% excreted unchanged in urine [1] | Primarily metabolized; fecal excretion of metabolites. |

| Time to Steady-State | ~7 days [2] | With continuous once-daily dosing. |

| Therapeutic Trough Range (Transplant) | 3 - 8 ng/mL [4] | Varies by organ type, concomitant immunosuppression, and institutional protocol. |

| Effect of High-Fat Meal | Significantly reduces Cmax and AUC [1] | Should be taken consistently with or without food. |

Metabolism and Drug-Drug Interactions

This compound is predominantly metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system, with contributions from CYP3A5 and CYP2C8 [2]. It is also a substrate for the P-glycoprotein (P-gp) efflux pump in the intestine [2] [3]. This dual role makes it highly susceptible to pharmacokinetic drug-drug interactions.

- Inhibitors of CYP3A4/P-gp: Concomitant use with strong inhibitors (e.g., ketoconazole, clarithromycin, ritonavir) significantly increases this compound exposure [3] [1]. For example, ketoconazole can nearly quadruple the Cmax of this compound [1]. Avoidance or dose reduction with close therapeutic drug monitoring (TDM) is critical.

- Inducers of CYP3A4/P-gp: Substances that induce these proteins, such as rifampin, phenobarbital, carbamazepine, and St. John's wort, can dramatically reduce this compound bioavailability [3] [5]. A documented case showed an undetectable this compound level in a patient taking phenobarbital, necessitating a switch in therapy [5].

- Impact on Other CYP3A4 Substrates: this compound itself can act as a weak competitive inhibitor of CYP3A4. A clinical study showed that co-administration increased the AUC of oral midazolam (a sensitive CYP3A4 substrate) by 30%, suggesting this compound affects presystemic clearance (bioavailability) but not systemic clearance of co-administered CYP3A4 substrates [6].

The following diagram illustrates the key metabolic pathway and major sources of drug interactions for this compound.

This compound is metabolized by CYP3A4 and effluxed by P-gp. Inhibitors and inducers of these proteins significantly alter its plasma levels.

Clinical Pharmacokinetics and TDM

The pharmacokinetic profile of this compound necessitates therapeutic drug monitoring (TDM) in clinical practice, especially in transplantation.

- Narrow Therapeutic Index: this compound has a narrow window between efficacy and toxicity [2].

- High Variability: Significant inter-individual variability in pharmacokinetics exists due to differences in CYP3A4/5 and P-gp activity [2].

- Exposure-Response Relationship: Meta-analyses in oncology have established a positive relationship between this compound exposure (Cmin) and efficacy (probability of tumor size reduction, progression-free survival), as well as the risk of adverse events like pneumonitis, stomatitis, and metabolic events [7].

- Trough Concentration Monitoring: Steady-state trough concentration (Cmin) shows an excellent correlation with the total drug exposure (AUC), making it a simple and reliable metric for TDM [2] [4]. For solid organ transplant recipients, the recommended therapeutic range is typically 3-8 ng/mL, though this varies based on the transplanted organ, time post-transplant, and concomitant immunosuppression [4].

Experimental Protocols for Key Studies

Protocol: Evaluating the Effect of this compound on Midazolam Pharmacokinetics

This clinical study design demonstrates how to assess the impact of this compound on the metabolism of another CYP3A4 substrate [6].

- Objective: To examine the influence of steady-state this compound on the single-dose pharmacokinetics of oral midazolam in healthy subjects.

- Subjects: 25 healthy male volunteers.

- Design: Open-label, two-period, fixed-sequence study.

- Dosing:

- Period 1: A single oral dose of midazolam 4 mg administered alone.

- Period 2: Continuous once-daily oral doses of This compound 10 mg for 5 days, with a single 4 mg dose of midazolam co-administered on Day 5.

- Bioanalytical Method: Plasma concentrations of midazolam and its primary metabolite, 1-hydroxymidazolam, were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Pharmacokinetic Analysis: Non-compartmental analysis to determine key parameters for midazolam and its metabolite, including AUC, Cmax, and half-life.

Protocol: In Vivo/Ex-Vivo Assessment of Curcumin's Impact

This preclinical study protocol outlines the approach to investigate a natural product's effect on this compound pharmacokinetics and the underlying mechanism [8].

- Objective: To investigate the effect of co-administered curcumin on the oral pharmacokinetics of this compound in rats and the underlying mechanisms.

- In Vivo Pharmacokinetic Study:

- Animals: Rats.

- Dosing Groups: this compound (0.5 mg/kg) was orally administered alone or with curcumin (50 mg/kg or 100 mg/kg).

- Sample Collection: Blood samples were collected at specific time points over 540 minutes.

- Bioanalysis: this compound whole blood concentrations were determined using a QMS immunoassay.

- Mechanism Evaluation:

- CYP3A4 Activation Assay: The effect of curcumin and its metabolites on recombinant human CYP3A4 enzyme activity was evaluated in vitro.

- P-gp Inhibition Assay: A cell model (e.g., Caco-2) was used to assess the potential of curcumin to inhibit P-gp-mediated transport.

Research and Development Insights

Recent research is focusing on overcoming challenges related to the non-selective inhibition of CYP enzymes.

- The Challenge of Pan-CYP3A Inhibition: Conventional boosters like ritonavir inhibit both CYP3A4 and the highly homologous (83%) CYP3A5. This can be dangerous for drugs predominantly metabolized by CYP3A5 (e.g., tacrolimus, vincristine), leading to dangerously elevated levels [9].

- Selective CYP3A4 Inhibition: High-throughput screening has identified novel scaffolds for selective CYP3A4 inhibitors (e.g., SCM-01, SCM-02, SCM-03). Crystallographic studies reveal that differential C-terminal loop conformations and distinct ligand-binding surfaces between CYP3A4 and CYP3A5 can be exploited to achieve selectivity [9]. This approach promises to enhance therapeutic efficacy of CYP3A4-metabolized drugs like this compound while avoiding adverse interactions from inhibiting CYP3A5.

References

- 1. : a review of its pharmacologic properties and use in solid... This compound [journals.seedmedicalpublishers.com]

- 2. Clinical pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

- 3. Review of Pharmacology: Drug Interactions - NCBI - NIH [ncbi.nlm.nih.gov]

- 4. Managing this compound immunosuppression in solid organ transplant [mayocliniclabs.com]

- 5. Undetectable this compound Level from Probable Drug– ... [jhoponline.com]

- 6. A phase I study evaluating the effect of this compound on ... [pubmed.ncbi.nlm.nih.gov]

- 7. Relationship between this compound exposure and safety and ... [sciencedirect.com]

- 8. Oral intake of curcumin markedly activated CYP 3A4 [pubmed.ncbi.nlm.nih.gov]

- 9. Decoding the selective chemical modulation of CYP3A4 [pmc.ncbi.nlm.nih.gov]

Everolimus molecular targets downstream mTOR effectors

Mechanism of Action and Pathway Visualization

Everolimus is an allosteric inhibitor that first binds to the intracellular protein FKBP-12 [1] [2]. This drug-protein complex then specifically binds to and inhibits the mTORC1 complex [3] [1]. mTORC1 is one of two multi-protein complexes containing the mTOR kinase, the other being mTORC2, which is largely insensitive to this compound [3] [4].

The following diagram illustrates the core mTOR signaling pathway and the specific point of this compound inhibition.

Diagram of mTORC1 signaling and this compound inhibition. The this compound-FKBP12 complex allosterically inhibits mTORC1, suppressing downstream anabolic processes.

Experimental Evidence and Key Assays

The inhibition of downstream effectors by this compound is quantified using standard molecular biology techniques. The table below outlines key experimental methodologies.

| Experimental Goal | Commonly Used Assays | Key Readouts & Measurements |

|---|

| Confirm mTORC1 Inhibition | Western Blot / Immunoblotting [5] [6] | ↓ Phosphorylation of S6K1 (at Thr389) and its target, ribosomal protein S6. ↑ Non-phosphorylated (active) form of 4E-BP1 [3]. | | Assess Functional Cellular Response | Cell Viability Assay (e.g., CCK-8) [6] Colony Formation Assay [6] Flow Cytometry for Cell Cycle [6] | ↓ Cell viability (IC50 values). ↓ Colony-forming ability. G0/G1 phase cell cycle arrest [1]. | | Evaluate Phenotypic Consequences | Western Blotting [6] Gene Expression Analysis | ↓ Expression of proteins dependent on cap-dependent translation (e.g., Cyclin D1, c-MYC, HIF-1α) [3]. |

Research Considerations and Future Directions

While this compound is a potent mTORC1 inhibitor, several research considerations are important:

- mTORC2 Sparing and AKT Feedback: this compound primarily inhibits mTORC1 but not mTORC2. Inhibition of S6K1 by this compound can disrupt a negative feedback loop, leading to paradoxical hyperactivation of AKT via mTORC2 and PI3K signaling, which may contribute to drug resistance [3] [2].

- Beyond Direct Effectors: The antitumor effect of this compound is also attributed to the inhibition of HIF-1α and subsequent reduction of VEGF-driven angiogenesis [3] [1].

- Next-Generation Inhibitors: To overcome limitations, new ATP-competitive mTOR inhibitors are in development that can simultaneously inhibit both mTORC1 and mTORC2, providing more complete pathway suppression [7].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound in the Treatment of Neuroendocrine Tumors [mdpi.com]

- 3. This compound - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 4. Multifaceted role of mTOR (mammalian target of rapamycin ... [nature.com]

- 5. Melatonin enhances this compound efficacy in breast cancer ... [pubmed.ncbi.nlm.nih.gov]

- 6. mTOR Inhibitor this compound Modulates Tumor Growth in ... [mdpi.com]

- 7. Recent advances of the mechanistic target of rapamycin ... [sciencedirect.com]

Everolimus immunosuppressive properties T-cell proliferation

Mechanism of Action on T-cell Proliferation

Everolimus, as an mTOR inhibitor, primarily targets the mTOR complex 1 (mTORC1), leading to a cascade of molecular and cellular events that ultimately suppress T-cell proliferation.

The core mechanism can be visualized in the following signaling pathway:

Figure 1: this compound inhibits mTORC1, a key driver of T-cell proliferation and protein synthesis.

The molecular consequences of this inhibition are quantitatively demonstrated in experimental studies:

| Parameter Measured | Effect of this compound (vs. Untreated Control) | Experimental Context |

|---|---|---|

| mTORC1 Signaling | ||

| Phospho-p70S6K | Significant decrease [1] | Human Tregs, 5-day culture [1] |

| Phospho-4E-BP1 | Significant decrease [1] | Human Tregs, 5-day culture [1] |

| mTORC2 Signaling | ||

| Phospho-AKT (Ser473) | Increased by ~218% (less than RAPA's ~372%) [1] | Human Tregs, 5-day culture [1] |

| T-cell Proliferation (Lymphoproliferation) | Dose-dependent inhibition [2] | Human mixed lymphocyte reaction (MLR) [2] |

Beyond direct proliferation suppression, this compound differentially affects T-cell subsets by influencing autophagy and inflammatory pathways. It upregulates autophagy and alleviates inflammatory cytokines produced by multiple CD4+ T cell subsets, including Th17 cells (e.g., IL-17A, IL-17F). This effect is dependent on both autophagy and antioxidant (NRF2) signaling pathways [3].

Effects on Regulatory T Cells (Tregs)

A key immunoregulatory property of this compound is its favorable effect on regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.

Figure 2: this compound differentially inhibits conventional T-cells while preserving regulatory T-cells.

The following table summarizes key experimental findings on Tregs:

| Experimental Context | Effect of this compound on Tregs | Comparison with Other Drugs |

|---|---|---|

| Ex Vivo Expansion [1] | Expands functionally competent Tregs with similar efficacy to rapamycin. | EVR showed temporary slower growth vs. RAPA, but final expansion rates and suppressor function were similar [1]. |

| In Vitro MLR [2] | Significantly amplified newly generated total and natural Tregs at all concentrations tested. | Tacrolimus (TAC) inhibited Treg generation. Mycophenolic acid (MPA) and Sirolimus (SRL) did so only at therapeutic levels [2]. |

| Liver Transplant Patients [4] | Patients on EVR-based regimen had significantly higher Treg levels 6 months post-transplant. | Treg levels were significantly lower in patients on Tacrolimus (TAC)-based therapy [4]. |

| Metastatic Cancer Patients [5] | Induced a (non-significant) increase in the frequency of circulating Tregs. | The increase contributed to an overall immunosuppressive state alongside other immune changes [5]. |

Experimental Protocols for Key Assays

For researchers aiming to investigate the effects of this compound on T-cells, here are detailed methodologies from the cited literature.

In Vitro T-cell Suppression and Proliferation Assay

This protocol, based on the Treg-Mixed Lymphocyte Reaction (Treg-MLR), is used to assess the impact of this compound on allospecific T-cell responses and Treg generation [2].

Figure 3: Experimental workflow for in vitro T-cell suppression and proliferation assay.

Key Details [2]:

- Culture Medium: RPMI 1640 with 15% normal human AB serum, 2mM L-glutamine, 10mM HEPES, and 1X pen/strep/glutamine.

- Cell Culture: Co-culture 5x10^5 CFSE-labeled responder PBMCs with 5x10^5 PKH26-labeled stimulator cells in 48-well plates.

- Drug Addition: Add this compound at the culture outset across a concentration range (e.g., 0.01-100 ng/mL).

- Analysis: On days 5, 7, and 9, perform flow cytometric analysis. Gate on viable CFSE+PKH26- CD4+ cells to assess proliferation (CFSE dilution) and Treg generation (CD127-CD25+FoxP3+).

Protocol for Ex Vivo Treg Expansion

This method details the GMP-compliant expansion of human Tregs using this compound, relevant for adoptive cellular therapy [1].

Procedure [1]:

- Cell Isolation: Isolate CD25+ T cells from a leukapheresis product using a clinical-grade cell separation system (e.g., CliniMACS).

- Culture Conditions: Culture the enriched CD25+ Treg fraction in gas-permeable GMP cell expansion bags at 10^6 cells/mL in TexMACS GMP medium supplemented with 2% autologous serum.

- Stimulation and Drug Treatment:

- Use a MACS GMP ExpAct Treg kit at a bead-to-cell ratio of 2:1 for activation.

- Add This compound (100 nM) at the start of culture. This concentration was determined to optimally limit conventional T-cell expansion while favoring Tregs.

- Cytokine Support: After 48 hours, add recombinant human IL-2 (500 IU/mL).

- Restimulation: For long-term expansion (e.g., 21 days), restimulate cells at day 5 with fresh ExpAct Treg beads, IL-2, and this compound.

- Monitoring: Maintain cell density below 2x10^6 cells/mL and monitor expansion rates, phenotype (e.g., CD4, CD25, FoxP3), and suppressor function.

References

- 1. mTOR Inhibitor this compound in Regulatory T cell Expansion ... [pmc.ncbi.nlm.nih.gov]

- 2. Immunoregulatory Effects of this compound on In Vitro ... [journals.plos.org]

- 3. This compound alleviates CD4+ T cell inflammation by regulating ... [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of this compound-based treatment on circulating ... [sciencedirect.com]

- 5. Immunological effects of this compound in patients with metastatic ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis: Everolimus in the PI3K/AKT/mTOR Signaling Pathway

Introduction to the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR (PAM) signaling pathway represents a highly conserved signal transduction network in eukaryotic cells that plays a fundamental role in regulating critical cellular processes including cell survival, growth, proliferation, metabolism, and apoptosis [1]. This pathway has emerged as one of the most frequently dysregulated signaling cascades in human cancers, with alterations observed in approximately 50% of all tumors [1]. The pathway's central importance in oncogenesis is demonstrated by its involvement in treatment resistance across various cancer types, making it a compelling target for therapeutic intervention [1] [2].

The PAM pathway operates as a sophisticated intracellular signaling system that responds to extracellular stimuli such as growth factors, nutrients, and hormones [2]. In normal physiological conditions, this pathway is tightly regulated through multiple feedback mechanisms; however, in cancer, components of this pathway often undergo gain-of-function mutations or loss of regulatory control, leading to constitutive activation that drives tumor progression and survival [1] [3]. The complexity of this pathway is further enhanced by its extensive cross-talk with other signaling networks, including the Ras/MEK/ERK pathway, creating a robust signaling web that can adapt to therapeutic pressure [1].

Pathway Components and Regulation

Core Components and Dysregulation in Cancer

The PI3K/AKT/mTOR pathway consists of several key components that form a coordinated signaling cascade:

Receptor Tyrosine Kinases (RTKs): Initiate signaling through autophosphorylation following growth factor binding (e.g., EGFR, HER2, VEGFR, PDGFR) [1]. Overactivation of these receptors is common in cancer.

PI3K (Class IA): A heterodimer consisting of a p85 regulatory subunit and a p110 catalytic subunit [1] [2]. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3) [2].

PDK1 and AKT: PIP3 recruits PDK1 and AKT to the membrane. PDK1 phosphorylates AKT at Threonine 308, partially activating it [1]. Full activation typically requires phosphorylation at Serine 473 by mTORC2 [3].

mTOR Complexes: mTOR functions through two distinct complexes: mTORC1 (containing Raptor) regulates cell growth, protein synthesis, and autophagy, while mTORC2 (containing Rictor) controls cytoskeletal organization and fully activates AKT [2] [3].

PTEN: A critical tumor suppressor that dephosphorylates PIP3 back to PIP2, serving as the primary negative regulator of the pathway [1] [3]. Loss of PTEN function occurs frequently in cancers, leading to pathway hyperactivation.

The following diagram illustrates the core components and flow of the PI3K/AKT/mTOR signaling pathway:

Core PI3K/AKT/mTOR pathway signaling and regulation.

Common Oncogenic Alterations

The PAM pathway is dysregulated in cancer through multiple mechanisms, as summarized in the table below:

Table 1: Common Dysregulations of the PI3K/AKT/mTOR Pathway in Cancer

| Component | Type of Alteration | Frequency in Cancer | Associated Cancers |

|---|---|---|---|

| PIK3CA | Activating mutations (E545K, H1047R) | ~30-40% of breast cancers [4] | Breast, colorectal, endometrial, gastric |

| PTEN | Loss of function mutations, deletion, epigenetic silencing | ~20-30% of various cancers [1] | Endometrial, prostate, glioblastoma, breast |

| AKT | Amplification, gain-of-function mutations | Varies by cancer type (~2-5%) [1] | Breast, ovarian, pancreatic |

| RTKs | Overexpression, amplification, activating mutations | Varies by specific receptor | Multiple solid tumors and hematologic malignancies |

| mTOR | Activating mutations | Less common [1] | Renal cell carcinoma, other solid tumors |

These dysregulations result in constitutive pathway activation that promotes tumor growth, survival, and therapeutic resistance. In breast cancer specifically, PIK3CA mutations are most prevalent in hormone receptor-positive (HR+), HER2-negative subtypes (up to 45%) [4]. The pathway also plays a crucial role in endocrine resistance in breast cancer, with hyperactivation conferring resistance to estrogen receptor-targeted therapies [2].

Everolimus Mechanism of Action

Molecular Mechanism

This compound (chemical formula: C53H83NO14) is an oral mTOR inhibitor that belongs to the class of rapamycin analogs known as "rapalogs" [5] [3]. It specifically targets the mTORC1 complex through a well-characterized mechanism:

FKBP-12 Binding: this compound first forms a complex with the intracellular immunophilin FK506-binding protein 12 (FKBP-12) [3] [6].

mTORC1 Inhibition: This drug-protein complex then binds with high affinity to the FKBP-12-rapamycin binding (FRB) domain of mTOR within mTORC1, allosterically inhibiting the kinase activity of this complex [3].

Downstream Effects: Inhibition of mTORC1 blocks phosphorylation of its key downstream effectors, S6K1 and 4E-BP1, leading to:

The following diagram illustrates this compound' specific mechanism of action within the PAM pathway:

This compound mechanism of action and downstream consequences on mTORC1 signaling.

Functional Consequences and Feedback Mechanisms

This compound exerts multiple anti-tumor effects through mTORC1 inhibition:

Cell Cycle Arrest: this compound induces G1 phase cell cycle arrest by regulating cyclin-dependent kinases and their inhibitors [5].

Apoptosis Induction: Treatment promotes apoptosis through modulation of Bcl-2 family proteins, with demonstrated decreases in anti-apoptotic Bcl-2 and Bcl-w, and increases in pro-apoptotic caspase-3 and caspase-8 [5].

Reduced Invasion and Metastasis: this compound treatment significantly decreases cancer cell migration and invasion capabilities [5].

Metabolic Effects: The drug alters cellular metabolism by inhibiting hypoxia-inducible factor (HIF)-1α and reducing glucose metabolism [3].

A critical aspect of this compound mechanism is its induction of feedback loops. Inhibition of mTORC1 relieves negative feedback on upstream signaling, particularly through S6K1 to IRS-1 and PI3K, leading to compensatory AKT activation [7]. This feedback mechanism can limit the efficacy of this compound as a single agent and provides rationale for combination strategies with PI3K or AKT inhibitors to achieve more complete pathway suppression [7].

Quantitative Experimental Data

Efficacy in Preclinical Models

Table 2: Summary of this compound Efficacy in Preclinical Cancer Models

| Cancer Type | Model System | Dosage | Key Findings | Reference |

|---|---|---|---|---|

| Breast Cancer | MCF-7 and BT474 cell lines | 5 mg/ml | Significant inhibition of cell growth, migration, and invasion; Induction of apoptosis; Decreased Bcl-2, increased caspase-3/8 | [5] |

| Breast Cancer | MCF-7 bearing mouse model | 5 mg/kg | Marked inhibition of tumor growth; Decreased PI3K/AKT/mTOR signaling in tumor tissue | [5] |

| Uveal Melanoma | UM cell lines and PDX models | 1-100 nM (in vitro) | Synergistic effect with PI3K inhibitor GDC0941; Enhanced apoptosis; Relief of AKT feedback activation | [7] |

| Breast Cancer | Clinical trials (BOLERO-2) | 10 mg/day | PFS: 10.6 months vs. 4.1 months (exemestane alone) in HR+ advanced breast cancer | [2] |

| Renal Cell Carcinoma | Clinical practice | 10 mg/day | Standard care after VEGFr-TKI failure; Improved PFS in metastatic RCC | [6] |

The quantitative data demonstrate consistent anti-tumor activity across multiple model systems. In breast cancer models, this compound monotherapy significantly inhibited cancer cell viability, with one study showing approximately 50-60% reduction in cell growth at 5 mg/ml concentration in MCF-7 and BT474 cell lines [5]. The drug also markedly reduced tumor volume in xenograft models, with reported reductions of up to 70% compared to control groups [5].

Combination Therapy Efficacy

The combination of this compound with other targeted agents has shown enhanced efficacy in preclinical models:

In uveal melanoma, the combination of this compound (RAD001) with the PI3K inhibitor GDC0941 demonstrated strong synergistic effects, with Excess over Bliss values ranging from 20-40% across multiple cell lines [7].

This combination resulted in significantly increased apoptosis compared to monotherapies, with approximately 3-5 fold increase in caspase-3/7 activity in synergistic models like Mel202 [7].

In breast cancer, the combination of this compound with exemestane in the BOLERO-2 trial resulted in a hazard ratio of 0.43 for progression-free survival compared to exemestane alone, representing a 57% reduction in risk of progression [2].

Experimental Protocols

In Vitro Assessment Methods

Cell Viability and Proliferation Assays:

Cell Counting Kit-8 (CCK-8) Assay: Seed cells (1×10³/well) in 96-well plates and treat with this compound (typical concentration range: 1-100 nM) for 48 hours. Add CCK-8 reagent 3 hours before endpoint. Measure absorbance at 450 nm using a microplate reader [5].

MTT Assay: Culture cells in 96-well plates and treat with this compound for 48 hours. Add 20 µl of MTT (5 mg/ml) and incubate for 4 hours. Measure optical density at 450 nm [5].

Apoptosis Analysis:

- Annexin V/PI Staining: Harvest this compound-treated cells (typically after 48-hour exposure) by trypsinization. Wash with cold PBS, adjust to 1×10⁶ cells/ml, and label with Annexin V-FITC and propidium iodide using commercial kits. Analyze with flow cytometry within 1 hour of staining [5].

Migration and Invasion Assays:

Transwell Migration: Place 1×10⁴ this compound-treated cells in the upper chamber of transwell inserts. After 24-48 hours incubation, count migrated cells on the lower membrane surface using microscopy [5].

Matrigel Invasion: Coat transwell membranes with Matrigel basement membrane matrix. Seed 1×10⁴ this compound-treated cells in the upper chamber and count invaded cells after 24-48 hours [5].

Western Blot Analysis:

- Harvest cells by scraping and lyse in RIPA buffer. Separate proteins by SDS-PAGE and transfer to membranes. Incubate with primary antibodies against targets of interest (e.g., p-AKT, p-S6, p-4EBP1, caspase-3, Bcl-2) at 4°C overnight, followed by HRP-conjugated secondary antibodies. Detect using chemiluminescence [5].

In Vivo Evaluation Protocols

Xenograft Models:

Implant cancer cells (e.g., 1×10⁷ MCF-7 cells) subcutaneously into female Balb/c mice (6-8 weeks old) [5].

Initiate this compound treatment when tumors reach 5-8 mm in diameter (typically 5 days post-implantation) [5].

Administer this compound intravenously at 5 mg/kg or orally at 10 mg/kg depending on study design.

Measure tumor dimensions regularly and calculate volume using the formula: 0.52 × smallest diameter² × largest diameter [5].

Monitor body weight and signs of toxicity throughout the study.

Terminate study at predetermined endpoint (e.g., 50 days) for tissue collection and analysis.

Immunohistochemistry:

- Fix tumor tissues in formalin and embed in paraffin.

- Cut 4-µm thick sections and perform antigen retrieval by heating in citrate solution.

- Block endogenous peroxidase with hydrogen peroxide.

- Incubate with primary antibodies (e.g., PI3K, p-AKT, p-mTOR) overnight at 4°C.

- Visualize using appropriate detection systems and counterstain [5].

Therapeutic Applications and Clinical Perspectives

Clinical Applications in Breast Cancer

This compound has established clinical utility in specific breast cancer subtypes:

HR+/HER2- Advanced Breast Cancer: this compound is approved in combination with exemestane for postmenopausal women with HR+, HER2-negative advanced breast cancer after failure of nonsteroidal aromatase inhibitors [2]. The approval was based on the BOLERO-2 trial, which demonstrated a median progression-free survival of 10.6 months versus 4.1 months with exemestane alone [2].

Mechanism of Endocrine Resistance Reversal: The combination works by targeting a key mechanism of endocrine resistance. The PI3K/AKT/mTOR pathway hyperactivation can bypass estrogen dependence, and this compound restores sensitivity to endocrine therapy [2].

Biomarker Considerations: Responses to this compound appear enriched in tumors with specific molecular alterations:

Combination Strategies and Resistance Mechanisms

Current research focuses on optimizing this compound use through rational combinations:

Vertical Pathway Inhibition: Combining this compound with PI3K inhibitors (e.g., GDC0941) or AKT inhibitors to overcome feedback activation and achieve more complete pathway suppression [7].

Horizontal Pathway Inhibition: Concurrent targeting of parallel pathways such as MEK inhibition or CDK4/6 inhibition to address compensatory resistance mechanisms [2] [7].

Immunotherapy Combinations: Emerging evidence suggests potential synergy between mTOR inhibition and immune checkpoint blockers through modulation of the tumor microenvironment [1].

Key mechanisms of resistance to this compound include:

- Upstream pathway activation through RTK amplification or mutation

- Bypass signaling through alternative pathways such as MAPK

- Metabolic adaptations that circumvent mTOR dependence

- Pharmacokinetic factors affecting drug exposure [1] [3]

Conclusion and Future Directions

This compound represents a clinically validated therapeutic agent that targets the central integration point of the PI3K/AKT/mTOR pathway. Its well-characterized mechanism of action through allosteric inhibition of mTORC1 produces multifaceted anti-tumor effects, including cell cycle arrest, apoptosis induction, and angiogenesis inhibition. The compelling efficacy in HR+ breast cancer models and patients has established this compound as an important component of combination therapy for overcoming endocrine resistance.

Future research directions include:

- Biomarker refinement to better identify patient populations most likely to benefit

- Novel combination strategies with emerging targeted agents and immunotherapies

- Sequencing approaches to maximize therapeutic benefit while managing resistance

- Next-generation mTOR inhibitors that target both mTORC1 and mTORC2 to prevent compensatory signaling

References

- 1. PI3K/AKT/mTOR signaling transduction pathway and ... [molecular-cancer.biomedcentral.com]

- 2. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differentiating mTOR Inhibitors in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mTOR inhibitor this compound synergizes with the PI3K ... [oncotarget.com]

Everolimus Therapeutic Ranges in Solid Organ Transplantation

The following table summarizes the target trough concentrations ((C_0)) for everolimus in different transplantation contexts, as per the latest consensus [1] [2].

| Transplant Type | Therapeutic Trough Range ((C_0)) | Therapeutic Context |

|---|---|---|

| Kidney | 3–8 ng/mL | With reduced-dose Calcineurin Inhibitor (CNI) [1] [2]. |

| Kidney | 6–10 ng/mL | This compound monotherapy (without tacrolimus or cyclosporine) [2]. |

| Liver | ≥3 ng/mL | With reduced-dose concomitant therapy [2]. |

| Liver | 5–12 ng/mL | Monotherapy (without tacrolimus or cyclosporine) [2]. |

| Heart | ≥3 ng/mL | Target for reducing biopsy-proven acute rejection (BPAR) [3]. |

Analytical Methods for TDM: A Comparative Overview

Robust analytical methods are critical for reliable TDM. The following table compares conventional and emerging microsampling techniques, with detailed specifications from a recent validation study [2].

| Parameter | Venous Whole Blood (Conventional) | Volumetric Absorptive Microsampling (VAMS, Mitra) | Quantitative Dried Blood Spot (qDBS, Capitainer) |

|---|---|---|---|

| Sample Matrix | Venous whole blood | Capillary blood | Capillary blood |

| Sample Volume | Conventional (e.g., several mL) | 10 µL | 10 µL |

| Calibration Range | 1.27–64.80 ng/mL | 0.50–60 ng/mL | 0.50–60 ng/mL |

| Sample Processing | Protein precipitation with ZnSO₄, MeOH, ACN | Extraction with pure methanol | Multi-step extraction with ACN, MgSO₄, CH₃COONa |

| Key Advantages | Established reference method | Minimally invasive; reduced hematocrit effect; suitable for remote sampling | Minimally invasive; fixed volume; suitable for remote sampling |

| Clinical Agreement | Reference method | Excellent agreement with venous WB | Excellent agreement with venous WB |

Experimental Protocol: LC-MS/MS Method for this compound Quantification

Here is a detailed workflow for a validated LC-MS/MS method applicable to whole blood and microsamples [2]:

- Sample Collection:

- Sample Preparation:

- Whole Blood: Use a protein precipitation protocol. Add a mixture of zinc sulfate, methanol, and acetonitrile to the sample. After vortexing, add a cold precipitation solution, freeze the sample, and then centrifuge to obtain a clear supernatant [2].

- VAMS (Mitra): Extract using pure methanol. A low-temperature incubation step improves extract clarity and LC-MS/MS signal quality [2].